molecular formula C14H34Cl2N6 B12751307 1,1'-Dodecamethylenediguanidinium dichloride CAS No. 61167-43-9

1,1'-Dodecamethylenediguanidinium dichloride

Katalognummer: B12751307
CAS-Nummer: 61167-43-9
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ADQIVYXONPZRCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Dodecamethylenediguanidinium dichloride is a chemical compound with the molecular formula C14H34Cl2N6. It is known for its unique structure, which consists of two guanidinium groups connected by a twelve-carbon alkyl chain. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dodecamethylenediguanidinium dichloride typically involves the reaction of dodecane-1,12-diamine with guanidine hydrochloride. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with a suitable solvent. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-Dodecamethylenediguanidinium dichloride may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Dodecamethylenediguanidinium dichloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,1’-Dodecamethylenediguanidinium dichloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-Dodecamethylenediguanidinium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-Hexamethylenediguanidinium dichloride
  • 1,1’-Octamethylenediguanidinium dichloride
  • 1,1’-Decamethylenediguanidinium dichloride

Uniqueness

1,1’-Dodecamethylenediguanidinium dichloride is unique due to its longer alkyl chain, which can influence its chemical properties and biological activities. Compared to similar compounds with shorter alkyl chains, it may exhibit different solubility, reactivity, and interaction with biological targets .

Eigenschaften

CAS-Nummer

61167-43-9

Molekularformel

C14H34Cl2N6

Molekulargewicht

357.4 g/mol

IUPAC-Name

diaminomethylidene-[12-(diaminomethylideneazaniumyl)dodecyl]azanium;dichloride

InChI

InChI=1S/C14H32N6.2ClH/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;;/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H

InChI-Schlüssel

ADQIVYXONPZRCF-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCC[NH+]=C(N)N)CCCCC[NH+]=C(N)N.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.